molecular formula C41H76NO8P B1244317 PE(18:1(9Z)/18:2(9Z,12Z))

PE(18:1(9Z)/18:2(9Z,12Z))

Cat. No.: B1244317
M. Wt: 742 g/mol
InChI Key: GKAFCSRKMWFPSJ-RJXNKANHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(18:1(9Z)/18:2(9Z, 12Z)), also known as PE(18:1/18:2) or 1-oleoyl-2-linoleoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:2(9Z, 12Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:1(9Z)/18:2(9Z, 12Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:1(9Z)/18:2(9Z, 12Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:2(9Z, 12Z)/0:0);  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:2(9Z, 12Z)) pathway.
1-oleoyl-2-linoleyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and a linoleic acid. It is a tautomer of a 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine zwitterion.

Scientific Research Applications

1. Advances in Polymer Informatics

Research has shown that polymers, including polyelectrolytes like PE(18:1(9Z)/18:2(9Z,12Z)), are gaining attention due to their sustainability and potential in advanced technologies. A comprehensive review on polyelectrolytes highlighted their significance in scientific research, emphasizing their numerous ionizable functional groups and the ability to form complexes with oppositely charged polyelectrolytes. These properties make them critical in various fields, including drug delivery and material science (Meka et al., 2017).

2. Development of Benchmark Databases for Polymer Research

The creation of the PI1M database, which includes data on approximately one million polymers, is a significant advancement in polymer informatics. This database aims to provide extensive data resources for machine learning research in polymer informatics. PE(18:1(9Z)/18:2(9Z,12Z)), as a type of polymer, is likely included in this database, demonstrating its importance in large-scale data-driven research (Ma & Luo, 2020).

3. Role in Scientific Education and Curriculum Development

PE(18:1(9Z)/18:2(9Z,12Z)) may not directly influence K-12 education, but the methodological approaches to teaching science, including the use of scientific materials like polymers, are evolving. The Next Generation Science Standards emphasize a smaller number of core ideas and concepts, which could include materials science and chemistry, indirectly involving substances like PE(18:1(9Z)/18:2(9Z,12Z)) in scientific education (Krajcik et al., 2014).

Properties

Molecular Formula

C41H76NO8P

Molecular Weight

742 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C41H76NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,39H,3-11,13,15-16,21-38,42H2,1-2H3,(H,45,46)/b14-12-,19-17-,20-18-/t39-/m1/s1

InChI Key

GKAFCSRKMWFPSJ-RJXNKANHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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